molecular formula C10H8LiNO2 B6186424 lithium 2-(1H-indol-2-yl)acetate CAS No. 2624137-62-6

lithium 2-(1H-indol-2-yl)acetate

Cat. No.: B6186424
CAS No.: 2624137-62-6
M. Wt: 181.1 g/mol
InChI Key: KLSWIWWCQJLEFS-UHFFFAOYSA-M
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Description

Lithium 2-(1H-indol-2-yl)acetate is an organic compound with the chemical formula C10H8LiNO2. It is classified as a lithium indolate and contains an indole moiety, which is a heterocyclic aromatic compound commonly found in many natural products. This compound has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Lithium 2-(1H-indol-2-yl)acetate can be synthesized through several methods. The most common method involves the reaction between indole-2-carboxylic acid and lithium hydride in the presence of a solvent such as tetrahydrofuran or diethyl ether. The reaction proceeds via a proton transfer between indole-2-carboxylic acid and lithium hydride, resulting in the formation of this compound and hydrogen gas. Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Lithium 2-(1H-indol-2-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. For example, it can be oxidized to form indole-2-carboxylic acid derivatives or reduced to form indole-2-ylmethanol derivativesMajor products formed from these reactions include various indole derivatives with potential biological and pharmacological activities .

Scientific Research Applications

Lithium 2-(1H-indol-2-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block in organic synthesis due to its versatile reactivity. In biology, it is studied for its potential role in modulating biological pathways and its interactions with various biomolecules. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer . In industry, it is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of lithium 2-(1H-indol-2-yl)acetate involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key cellular processes. For example, it may inhibit the activity of certain kinases or phosphatases, leading to changes in cell signaling pathways and gene expression . Additionally, its indole moiety allows it to interact with various proteins and nucleic acids, further influencing cellular functions .

Comparison with Similar Compounds

Lithium 2-(1H-indol-2-yl)acetate can be compared with other similar compounds, such as indole-2-carboxylic acid, indole-3-acetic acid, and lithium indole-3-acetate. While all these compounds contain the indole moiety, this compound is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. For example, lithium indole-3-acetate is another lithium indolate but differs in the position of the acetate group on the indole ring, leading to variations in reactivity and biological activity .

Properties

CAS No.

2624137-62-6

Molecular Formula

C10H8LiNO2

Molecular Weight

181.1 g/mol

IUPAC Name

lithium;2-(1H-indol-2-yl)acetate

InChI

InChI=1S/C10H9NO2.Li/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1

InChI Key

KLSWIWWCQJLEFS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-]

Purity

95

Origin of Product

United States

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